5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 246.26 g/mol. It is categorized under the pyrazole derivatives, which are known for their diverse biological activities. This compound is primarily utilized in scientific research and has potential applications in medicinal chemistry.
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid falls under the classification of heterocyclic compounds, specifically pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. It is also classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH).
The synthesis of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) would depend on the chosen synthetic pathway and are often optimized for yield and purity.
The molecular structure of 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring substituted with a 5-ethyl-2-methoxyphenyl group at one position and a carboxylic acid group at another.
Key Structural Features:
The compound's structural data can be represented using various notations:
O=C(C1=NNC(C2=CC(CC)=CC=C2OC)=C1)O
C13H14N2O3
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can participate in several chemical reactions, typical for carboxylic acids and pyrazoles:
Technical details about these reactions would include reaction conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid largely depends on its biological targets. Pyrazoles are known to exhibit various pharmacological activities including anti-inflammatory and analgesic effects.
Data regarding specific interactions would require empirical studies to elucidate precise mechanisms.
Relevant data regarding these properties can be obtained from supplier documentation or experimental literature.
5-(5-Ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is primarily utilized in scientific research settings:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8